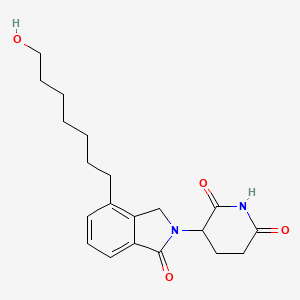
Phthalimidinoglutarimide-C7-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C7-OH typically involves the condensation of phthalic anhydride with primary amines. This reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction. The process can be summarized as follows:
Condensation Reaction: Phthalic anhydride reacts with a primary amine in the presence of a catalyst such as triethylamine.
Cyclization: The intermediate product undergoes cyclization to form the phthalimide core.
Functionalization: Further functionalization at the C7 position is achieved through various chemical reactions, including hydroxylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-C7-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly at the C7 position, are common and can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-C7-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiepileptic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-C7-OH involves its interaction with specific molecular targets and pathways. The compound is known to interact with the GABA_A receptor, which plays a crucial role in its antiepileptic activity. The binding of the compound to the receptor modulates its activity, leading to the observed therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Phthalimidinoglutarimide-C7-OH can be compared with other similar compounds such as:
Thalidomide: Both compounds share a similar structural motif and have been studied for their biological activities.
N-Phthaloylglycine: This compound is also derived from phthalic anhydride and has similar chemical properties.
Phthalimide: The parent compound of this compound, which serves as a precursor in its synthesis.
This compound stands out due to its unique functionalization at the C7 position, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H26N2O4 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
3-[7-(7-hydroxyheptyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H26N2O4/c23-12-5-3-1-2-4-7-14-8-6-9-15-16(14)13-22(20(15)26)17-10-11-18(24)21-19(17)25/h6,8-9,17,23H,1-5,7,10-13H2,(H,21,24,25) |
InChI-Schlüssel |
JRPPSIQNZSUPKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


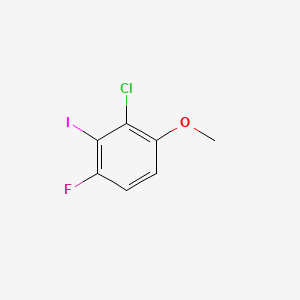
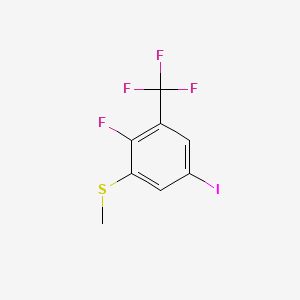
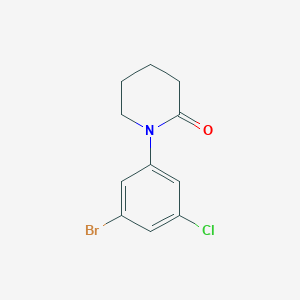
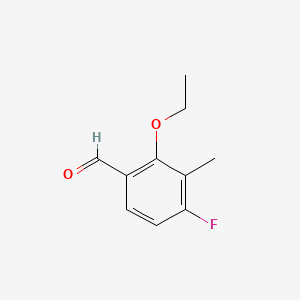
![Tert-butyl 3-[(2-amino-3-methylbutanoyl)-propan-2-ylamino]piperidine-1-carboxylate](/img/structure/B14774377.png)
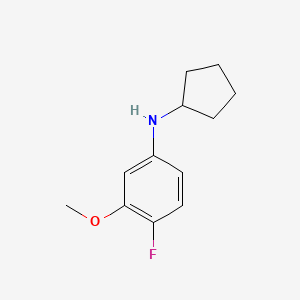
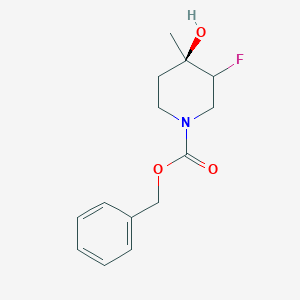
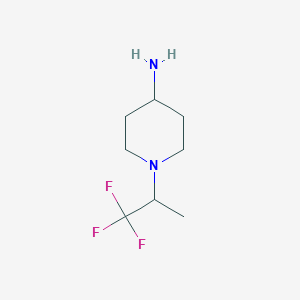
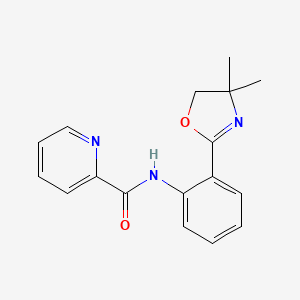
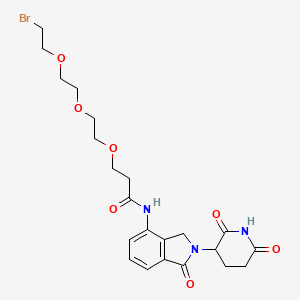
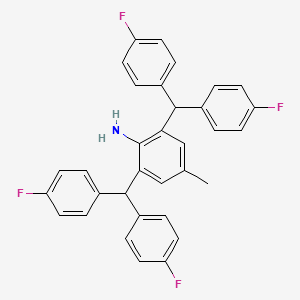
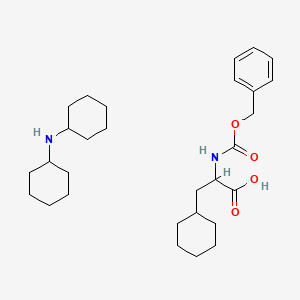
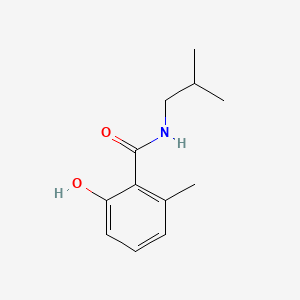
![N-hydroxy-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;2-hydroxypropanoic acid](/img/structure/B14774432.png)
